molecular formula C13H10ClN3O B2551147 (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448045-11-1

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2551147
CAS RN: 1448045-11-1
M. Wt: 259.69
InChI Key: WAYCPQDVECRZMA-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different purposes, such as potential biological activity or as intermediates in organic synthesis. The papers provided discuss similar compounds with chlorophenyl and pyrimidine moieties, which are common in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the aza-Wittig reaction, as mentioned in the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives . Another synthesis approach for a pyrrole derivative involved a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Additionally, a method using microwave irradiation with H3BO3 as a catalyst was employed for the synthesis of a dihydropyrimidinone derivative . These methods highlight the diversity of synthetic strategies that can be applied to compounds with similar structural features.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. X-ray crystallography confirmed the structure of a thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivative and a pyrrole derivative , as well as a dihydropyrimidinone . The pyrimidine ring in one of the molecules was found to adopt a boat conformation . Additionally, theoretical studies such as density functional theory (DFT) were used to predict spectral and geometrical data, which showed high correlation with experimental data .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural analysis. For instance, the crystallographic data provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding . The electrochemical study of the pyrrole derivative indicated its potential as a corrosion inhibitor, suggesting surface interaction properties .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of derivatives including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one have been synthesized for evaluation as potential antimicrobial and anticancer agents. Compounds in this series exhibited higher anticancer activity compared to the reference drug doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Solution Formulation for Poorly Water-Soluble Compounds

Investigations were conducted to develop a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound intended for the treatment of arrhythmia. This involved evaluating various nonaqueous solution formulations for their ability to prevent or delay precipitation of the compound from solution following dilution with water. A solubilized, precipitation-resistant formulation achieved the highest plasma concentrations in rats, dogs, and humans, indicating its potential value for achieving in vivo blood levels required for successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Imaging Agents for Parkinson's Disease

The synthesis of a PET imaging agent for imaging of LRRK2 enzyme in Parkinson's disease was explored through the development of the compound HG-10-102-01 and its precursor. The target tracer was prepared with high radiochemical yield and purity, suggesting its potential application in the study of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Structural Analysis

The crystal structure of nuarimol, a related pyrimidine fungicide, was analyzed to understand its molecular arrangement and interactions. This study provided insights into the dihedral angles between various rings in the molecule and highlighted the three-dimensional network generated by hydrogen bonds and weak interactions, contributing to the understanding of such compounds' structural characteristics (Kang, Kim, Park, & Kim, 2015).

Anti-inflammatory and Antibacterial Agents

Microwave-assisted synthesis was employed to create novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This method was noted for its higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. The synthesized compounds were characterized and screened, with some showing potent antibacterial activity (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

properties

IUPAC Name

(4-chlorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYCPQDVECRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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